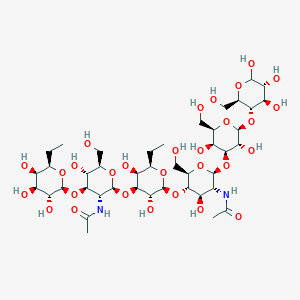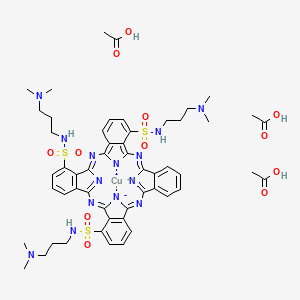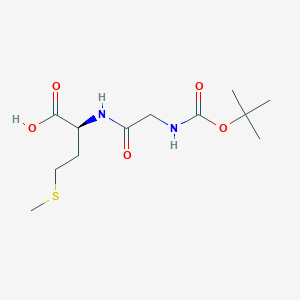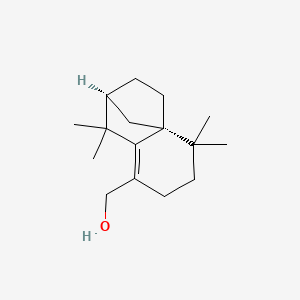
Insulin B (22-25)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Insulin B (22-25) is a useful research compound. Its molecular formula is C26H35N7O5 and its molecular weight is 525.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Insulin B (22-25) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Insulin B (22-25) including the price, delivery time, and more detailed information at info@benchchem.com.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Insulin B (22-25) typically involves solid-phase peptide synthesis (SPPS). This method uses automated synthesizers to sequentially add amino acids to a growing peptide chain, with each step involving coupling and deprotection reactions. The reaction conditions include the use of coupling reagents like N,N'-diisopropylcarbodiimide (DIC) and protecting groups such as Fmoc (9-fluorenylmethoxycarbonyl) to ensure the correct sequence and structure.
Industrial Production Methods
On an industrial scale, the production of Insulin B (22-25) involves large-scale SPPS with optimized reaction conditions to maximize yield and purity. The process also includes rigorous purification steps, such as high-performance liquid chromatography (HPLC), to ensure the final product meets quality standards.
Análisis De Reacciones Químicas
Types of Reactions
Insulin B (22-25) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and iodine (I₂).
Reduction: : Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: : Nucleophilic substitution reactions can be performed using various nucleophiles and leaving groups.
Major Products Formed
The major products formed from these reactions include oxidized or reduced forms of Insulin B (22-25) and substituted derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Insulin B (22-25) is widely used in scientific research due to its relevance in studying insulin's structure and function. It is used in:
Chemistry: : To understand peptide bond formation and stability.
Biology: : To study insulin receptor interactions and signaling pathways.
Medicine: : In the development of insulin analogs for diabetes treatment.
Industry: : In the production of insulin-based pharmaceuticals.
Mecanismo De Acción
Insulin B (22-25) exerts its effects by interacting with insulin receptors on cell surfaces. The binding of this peptide fragment to the receptor triggers a cascade of intracellular signaling pathways, leading to glucose uptake and metabolism regulation. The molecular targets involved include insulin receptor substrates (IRS) and downstream effectors like PI3K and AKT.
Comparación Con Compuestos Similares
Insulin B (22-25) is compared to other insulin fragments and analogs, such as Insulin A (1-21) and various insulin derivatives used in diabetes treatment. Its uniqueness lies in its specific amino acid sequence, which allows for targeted studies on insulin's B-chain functionality.
List of Similar Compounds
Insulin A (1-21)
Insulin B (1-21)
Insulin analogs (e.g., Lispro, Aspart)
Propiedades
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N7O5/c27-19(12-7-13-30-26(28)29)23(35)31-16-22(34)32-20(14-17-8-3-1-4-9-17)24(36)33-21(25(37)38)15-18-10-5-2-6-11-18/h1-6,8-11,19-21H,7,12-16,27H2,(H,31,35)(H,32,34)(H,33,36)(H,37,38)(H4,28,29,30)/t19-,20-,21-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHQSQYAZCCLOEX-ACRUOGEOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N7O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Tert-butyl 2-methyl 4-bromobenzo[b]thiophene-2,6-dicarboxylate](/img/structure/B1516583.png)


![(1S,2R,3S,5S,6S,7S,8R)-1,6,8,9,10,11,11-Heptachloro-4-oxatetracyclo[6.2.1.02,7.03,5]undec-9-ene](/img/structure/B1516603.png)






![(3R,10R)-1,8-diazatricyclo[8.4.0.03,8]tetradecane-2,9-dione](/img/structure/B1516636.png)


